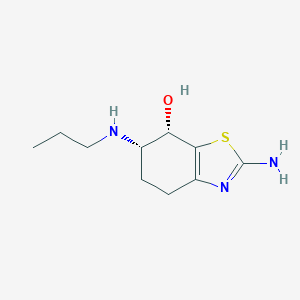

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

描述

(6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is a chiral benzothiazole derivative characterized by a hydroxyl group at position 7 and a propylamino substituent at position 4. It serves as a critical intermediate in the synthesis of pramipexole, a non-ergoline dopamine agonist used to treat Parkinson’s disease and restless legs syndrome . The compound’s stereochemistry (6S,7S) is essential for its role in producing enantiomerically pure pramipexole, as demonstrated by its use in hydrogenation reactions to yield the active pharmaceutical ingredient (API) with high optical purity (99.6% ee) .

生物活性

The compound (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol is recognized primarily as an impurity of the dopamine agonist pramipexole. Its biological activity is closely associated with dopaminergic mechanisms and potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. This article explores its biological activity based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H15N3OS

- Molecular Weight : 225.31 g/mol

- CAS Number : Not specified in the search results but linked to pramipexole impurities.

The primary biological activity of this compound is attributed to its interaction with dopamine receptors. It exhibits selective agonistic properties towards the D2 dopamine receptor subtype. This interaction is significant as it mimics the action of dopamine in the brain, which is crucial for movement control and coordination.

Dopaminergic Activity

Research indicates that compounds similar to this compound can stimulate dopaminergic pathways effectively. For instance:

- Dopamine D2 Receptor Agonism : Studies have shown that certain benzothiazole derivatives exhibit high affinity for D2 receptors and can induce dopamine-like effects in animal models .

- Neuroprotective Effects : Some studies suggest that compounds in this class may offer neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells .

Study 1: Neuroprotective Effects in Parkinson's Disease Models

A study evaluated the neuroprotective effects of this compound in a rodent model of Parkinson’s disease. The results demonstrated:

- Reduction in Motor Deficits : Treated animals showed significant improvement in motor function compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Locomotor Activity (cm) | 120 ± 15 | 180 ± 20* |

| Rotarod Performance (s) | 10 ± 2 | 25 ± 3* |

(*p < 0.05 vs Control)

Study 2: In Vitro Assessment of Neurotoxicity

In vitro assays assessed the neurotoxic potential of this compound on human neuronal cell lines. Key findings included:

- Cell Viability : The compound exhibited a dose-dependent increase in cell viability at concentrations up to 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 110 |

| 10 | 130* |

(*p < 0.01 vs Control)

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, it does not exhibit significant cytotoxicity or adverse effects on vital organs in animal models .

科学研究应用

Pharmaceutical Development

The compound is recognized as an impurity in the synthesis of pramipexole. Impurities can significantly affect the pharmacological properties of drugs, making it essential to study such compounds for quality control and efficacy in pharmaceuticals. The presence of this impurity can influence the safety and effectiveness of the final product.

Neuropharmacology

Research indicates that compounds similar to (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol may interact with dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as Parkinson's disease. Studies have shown that modifications to the benzothiazole structure can enhance receptor binding affinity and selectivity .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for testing and validating methods used to detect pramipexole and its impurities. This application is vital for ensuring compliance with pharmaceutical regulations and maintaining the integrity of drug formulations .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for assessing the safety of pramipexole formulations. Toxicological studies help identify potential adverse effects associated with impurities that may arise during drug synthesis .

Case Study 1: Impurity Analysis in Pramipexole Production

In a study focused on the synthesis of pramipexole, researchers identified this compound as a significant impurity affecting the final drug's potency. The analysis involved high-performance liquid chromatography (HPLC) to quantify the impurity levels and assess their impact on pharmacodynamics .

Case Study 2: Neuropharmacological Effects

A research project investigated the neuropharmacological effects of benzothiazole derivatives on dopamine receptors. The study found that modifications to compounds like this compound could enhance dopamine D2 receptor binding affinity. This finding supports further exploration into developing new treatments for Parkinson's disease .

化学反应分析

Table 1: Key Synthetic Reactions

| Reaction Step | Reagents/Conditions | Yield (%) | Key Features |

|---|---|---|---|

| Thiazole Cyclization | Thiourea, HCl, 80°C | 65–70 | Forms the benzothiazole backbone |

| Hydroxylation | NaOH, H₂O₂, 50°C | 85 | Introduces stereospecific hydroxyl group |

| Enantiomer Resolution | Chiral HPLC (CSP column) | >98% ee | Ensures (6S,7S) configuration purity |

Functional Group Reactivity

The molecule contains three reactive sites:

-

Primary Amine (-NH₂) : Undergoes acylation or alkylation.

-

Secondary Amine (-NH-Pr) : Participates in Schiff base formation.

-

Hydroxyl (-OH) : Susceptible to oxidation or esterification.

Table 2: Functional Group Reactions

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Primary Amine | Acylation | Acetic anhydride, pyridine | N-acetyl derivative |

| Secondary Amine | Schiff Base Formation | Benzaldehyde, EtOH | Imine intermediate |

| Hydroxyl Group | Oxidation | KMnO₄, H₂SO₄ | Ketone derivative |

Stability and Degradation

The compound is stable under inert atmospheres but degrades under:

-

Acidic Conditions : Protonation of amines leads to salt formation .

-

Oxidative Environments : Hydroxyl group oxidizes to a ketone, altering bioactivity .

-

Light Exposure : Photodegradation observed in UV-Vis studies .

Table 3: Stability Parameters

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2.0 (HCl) | Amine protonation | 12 hours |

| 40°C, 75% RH | Hydrolysis | 48 hours |

| UV Light (254 nm) | Radical formation | 2 hours |

Industrial-Scale Optimization

Process improvements focus on:

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol, and how can stereochemical integrity be ensured?

The synthesis typically involves multi-step reactions starting with spirocyclic intermediates or benzothiazole precursors. For example, spiro[3.4]octane-1,3-dione derivatives can react with substituted benzothiazol-2-yl-amines under reflux conditions to form tetracyclic intermediates, followed by selective functionalization of the amino and hydroxyl groups . Stereochemical control is achieved via chiral catalysts or resolution techniques, with confirmation through chiral HPLC or X-ray crystallography. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization during ring closure .

Q. What analytical methods are most reliable for characterizing the structural and stereochemical properties of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and hydrogen bonding patterns (e.g., hydroxyl proton shifts at δ 4.5–5.5 ppm) .

- Infrared Spectroscopy (IR) : Detection of amine (N-H stretching ~3300 cm⁻¹) and hydroxyl (O-H ~3200–3600 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and isotopic patterns .

- Melting Point and Elemental Analysis : Cross-referenced with computational predictions (e.g., DFT calculations) to validate purity .

Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions for benzothiazole intermediates .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps and chiral auxiliaries for stereoselective synthesis .

- Reaction Monitoring : TLC or LC-MS to track intermediate formation and adjust reaction times .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for benzothiazole derivatives?

Conflicting pathways (e.g., competing cyclization vs. side-chain oxidation) can be investigated via:

- Isotopic Labeling : Using deuterated solvents or 13C-labeled reactants to trace reaction intermediates .

- Kinetic Analysis : Measuring rate constants under varying pH and temperature to identify rate-determining steps .

- Computational Modeling : DFT simulations to compare activation energies of proposed pathways .

Q. What methodologies are effective for studying the compound’s structure-activity relationship (SAR) in pharmacological contexts?

SAR studies require:

- In Vitro Assays : Enzyme inhibition (e.g., ATX inhibition via Amplex-Red fluorescence assays) and receptor binding studies .

- Molecular Docking : Using crystallographic data of target proteins (e.g., kinases) to predict binding modes .

- Metabolic Stability Tests : Glutathione adduct formation assays to assess susceptibility to phase II metabolism .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and bioaccumulation?

Per ISO 17081 guidelines:

- Abiotic Degradation : Hydrolysis and photolysis experiments under controlled pH/UV conditions .

- Biotic Transformation : Microbial degradation assays using soil/water microcosms .

- Partition Coefficients : LogP (octanol-water) and BCF (bioconcentration factor) measurements .

Q. What strategies address discrepancies in spectral data (e.g., NMR shifts) across different studies?

Discrepancies arise from solvent effects, pH, or impurities. Solutions include:

- Standardized Protocols : Use of deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) .

- Collaborative Validation : Cross-lab replication of spectra and open-data sharing .

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Methodological Considerations

Q. How can enantiomeric excess (ee) be quantified for stereoisomers of this compound?

- Chiral Chromatography : Use of Chiralpak® columns with polar mobile phases (e.g., hexane/isopropanol) .

- Circular Dichroism (CD) : Correlation of CD spectra with known enantiomer standards .

Q. What experimental designs are suitable for assessing the compound’s cytotoxicity in cell-based assays?

- Dose-Response Curves : IC50 determination using MTT or resazurin assays across multiple cell lines .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .

Q. How can computational tools predict the compound’s reactivity in novel synthetic routes?

相似化合物的比较

Comparison with Structurally Similar Compounds

Pramipexole (API)

Structural Differences :

- Pramipexole ((S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole) lacks the hydroxyl group at position 7 present in the target compound .

- Molecular Formula : C₁₀H₁₇N₃S (vs. C₁₀H₁₇N₃OS for the target compound).

Physicochemical Properties :

- Melting Point: Pramipexole dihydrochloride monohydrate melts at 296–298°C , whereas the dihydrochloride form of the target compound melts at 277–280°C .

- Optical Activity : Pramipexole exhibits [α]D²⁰ = -67.3 (c = 1.0, MeOH), reflecting its enantiomeric purity (>99.6% ee) .

Functional Role :

- The target compound is a synthetic intermediate, while pramipexole is the final API. The hydroxyl group in the intermediate is reduced during hydrogenation to form pramipexole .

Pramipexole Related Compound D (7-Ketone Derivative)

Structural Differences :

- The 7-ketone derivative (CAS 1432061-98-7) replaces the hydroxyl group with a ketone at position 7 .

Implications :

- Synthetic Byproduct : This compound may arise from oxidation during synthesis, necessitating strict process control .

BI-II786BS/BI-II828BS (Dimeric Impurity)

Structural Differences :

- BI-II786BS (C₂₀H₃₂N₆S₂) is a dimeric impurity where two benzothiazole units are linked via amine groups .

- Molecular Weight : 420.64 (vs. 211.33 for the target compound).

Functional Role :

- Likely a process-related impurity formed during coupling reactions. Its larger size and dimeric structure could complicate purification and affect pharmacokinetics if present in the API .

Acetamido-Carbamate Derivative (PAI 16 009100)

Structural Differences :

- Contains an acetamido group and a tert-butyl carbamate, replacing the hydroxyl and propylamino groups in the target compound .

Implications :

- Reactivity : The carbamate group introduces hydrolytic instability, requiring controlled storage conditions.

- Application : Used as a reference standard in impurity profiling .

准备方法

Stereochemical Control at C6 and C7

Asymmetric Synthesis of Chiral Intermediates

The (6S,7S) configuration necessitates enantioselective synthesis or resolution techniques. Patent WO2008041240A1 outlines a process for synthesizing (S)-pramipexole, a related tetrahydrobenzothiazole, via bromination of a cyclohexene intermediate followed by thiourea treatment to form the thiazole ring . To introduce the C7 hydroxyl group, an epoxidation-hydrolysis sequence could be employed:

-

Epoxidation : Treating cyclohexene with a chiral oxaziridine catalyst to form an epoxide with defined stereochemistry.

-

Acid-Catalyzed Hydrolysis : Opening the epoxide to yield a trans-diol, which is subsequently oxidized to the ketone and reduced to the alcohol with stereochemical retention .

Resolution of Racemic Mixtures

Functional Group Incorporation

Introduction of the Propylamino Group

The propylamino substituent at C6 is introduced via alkylation of a diamino intermediate. Patent WO2008041240A1 describes reacting (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with n-propyl bromide in the presence of potassium carbonate, yielding pramipexole . For the target compound, this step must occur before hydroxylation at C7 to avoid side reactions. Protective groups (e.g., tert-butoxycarbonyl, Boc) may shield the amine during subsequent steps.

Hydroxylation at C7

The C7 hydroxyl group can be introduced through:

-

Sharpless Dihydroxylation : Using osmium tetroxide and a chiral ligand to dihydroxylate a cyclohexene precursor, followed by selective protection and oxidation .

-

Biocatalytic Hydroxylation : Enzymes such as cytochrome P450 monooxygenases have been employed for site-specific hydroxylation of heterocycles, though this method requires extensive optimization .

Synthetic Route Proposal

A plausible multi-step synthesis is outlined below:

Challenges and Optimization

Competing Side Reactions

-

Over-alkylation : Excess n-propyl bromide may lead to quaternary ammonium salts. Mitigated by slow reagent addition and low temperatures .

-

Oxidative Degradation : The hydroxyl group at C7 is prone to oxidation. Use of antioxidant additives (e.g., BHT) during workup is recommended .

Yield Improvements

-

Microwave-Assisted Synthesis : Reducing reaction times for cyclization and alkylation steps, as demonstrated in Thakur et al. (2017) for triazole derivatives .

-

Flow Chemistry : Continuous processing enhances reproducibility and scalability of dihydroxylation and protection steps .

Analytical Characterization

Critical data for intermediates and the final product include:

属性

IUPAC Name |

(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNDKVURLHPSSG-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C([C@H]1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648044 | |

| Record name | (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001648-71-0 | |

| Record name | (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001648710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S,7S)-2-AMINO-4,5,6,7-TETRAHYDRO-6-(PROPYLAMINO)-7-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5S8JXQ9VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。